4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate
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Description
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate is a useful research compound. Its molecular formula is C23H25ClO3 and its molecular weight is 384.9. The purity is usually 95%.
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Scientific Research Applications
Environmental Fate and Behavior
Studies on chlorophenols and alkylphenols, which share structural similarities with the target compound, offer insights into their environmental fate. These compounds tend to associate primarily with soils and water, with persistencies controlled by degradation rates in these media. Their environmental partitioning is influenced by pH, enhancing transport from air to soil and water while reducing partitioning from water to sediment, thus affecting overall persistence (Shiu et al., 1994).
Pharmacological Applications
Chlorogenic acid, a phenolic compound found in coffee and tea, exhibits numerous therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. Although not the same compound, research on chlorogenic acid highlights the pharmacological potential of phenolic compounds in treating metabolic disorders and diseases (Naveed et al., 2018).
Synthesis and Material Applications
The synthesis and pharmacological evaluation of related compounds, such as 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, underline the potential of these compounds in material science and pharmacology. These compounds exhibit antimicrobial activity, suggesting their applicability in developing new antimicrobial agents (Kumar et al., 2020).
Environmental Pollution and Ecotoxicity
Research on environmental pollutants such as 4-tert-Octylphenol, which is structurally related to the target compound, focuses on their presence in various environmental compartments and their ecotoxicity. The findings emphasize the need for effective removal techniques and the potential endocrine-disrupting effects on human and wildlife health (Olaniyan et al., 2020).
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO3/c1-2-3-4-5-6-10-23(26)27-21-14-12-19(13-15-21)22(25)16-11-18-8-7-9-20(24)17-18/h7-9,11-17H,2-6,10H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMLGUPEEQVFOE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.